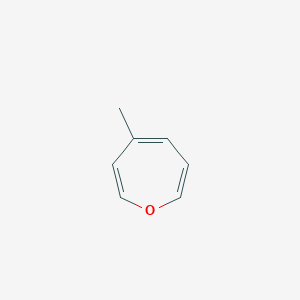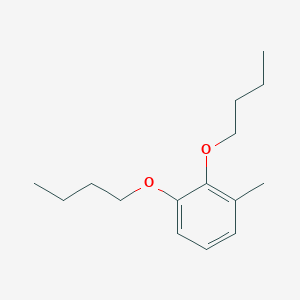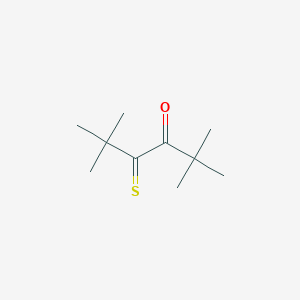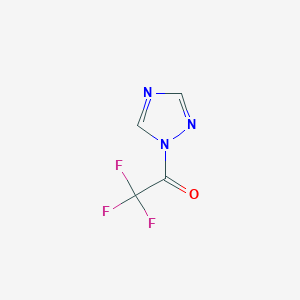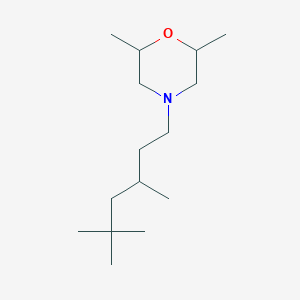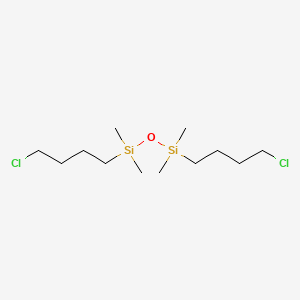
Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a disiloxane backbone with two 4-chlorobutyl groups and four methyl groups attached to the silicon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- typically involves the reaction of 1,3-dichlorotetramethyldisiloxane with 4-chlorobutylmagnesium bromide in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the disiloxane backbone. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 4-chlorobutyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form disiloxane derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of disiloxane derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield disiloxane derivatives with amine functional groups, while oxidation reactions can produce disiloxane derivatives with hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is used in the development of novel biomaterials and as a tool for studying biological processes involving silicon-containing compounds.
Industry: The compound is used in the production of specialty silicones and as a component in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions and other molecules, which can influence its reactivity and biological activity. The presence of the 4-chlorobutyl groups allows for specific interactions with biological membranes and proteins, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- can be compared with other similar compounds such as:
1,3-Bis(4-chlorobutyl)benzene: This compound has a similar structure but lacks the disiloxane backbone, which affects its chemical properties and applications.
1,3-Dichlorotetramethyldisiloxane: This compound is a precursor for the synthesis of Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- and has different reactivity due to the presence of two chlorine atoms on the silicon atoms.
1,3-Bis(4-chlorobutyl)tetramethyldisiloxane: This compound has a similar structure but with different substituents on the silicon atoms, leading to variations in its chemical behavior and applications.
Propriétés
Numéro CAS |
72066-91-2 |
|---|---|
Formule moléculaire |
C12H28Cl2OSi2 |
Poids moléculaire |
315.42 g/mol |
Nom IUPAC |
4-chlorobutyl-[4-chlorobutyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C12H28Cl2OSi2/c1-16(2,11-7-5-9-13)15-17(3,4)12-8-6-10-14/h5-12H2,1-4H3 |
Clé InChI |
VNSGKFYNTMOABN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCCCCl)O[Si](C)(C)CCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one)](/img/structure/B14471992.png)
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471996.png)
![2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14472000.png)
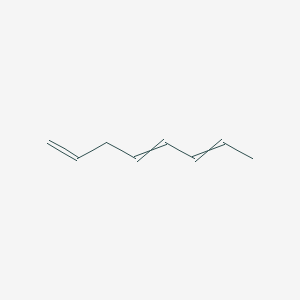
![4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile](/img/structure/B14472010.png)
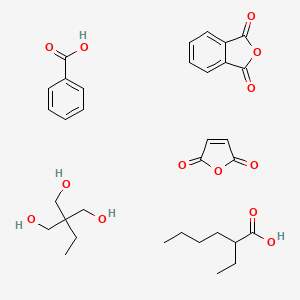
![2,2'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine)](/img/structure/B14472023.png)
![1-{2-[(2-Cyanoethyl)(dodecanoyl)amino]ethyl}-1-methyl-2-undecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14472024.png)
